5-Methylhexane-2-sulfonyl chloride
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Overview
Description
5-Methylhexane-2-sulfonyl chloride is an organic compound known for its versatility in various chemical reactions. It is commonly used in the synthesis of sulfonamides, esters, and amides. This compound is also referred to as Mesyl chloride and is widely utilized in organic synthesis due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhexane-2-sulfonyl chloride can be synthesized through the chlorination of 5-methylhexane-2-sulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes using thionyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, esters, and thioesters.
Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane, acetonitrile.
Catalysts: In some cases, catalysts like triethylamine are used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-Methylhexane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-methylhexane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . This results in the formation of sulfonamides, esters, or thioesters, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the methyl group on the hexane chain.
Ethanesulfonyl chloride: Shorter carbon chain compared to 5-methylhexane-2-sulfonyl chloride.
Propane-1-sulfonyl chloride: Another sulfonyl chloride with a different carbon chain length.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over other sulfonyl chlorides in certain applications.
Properties
Molecular Formula |
C7H15ClO2S |
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Molecular Weight |
198.71 g/mol |
IUPAC Name |
5-methylhexane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3 |
InChI Key |
VZYKPQRSKUVHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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